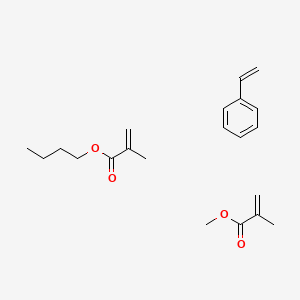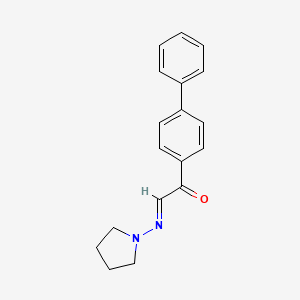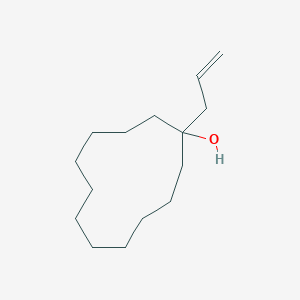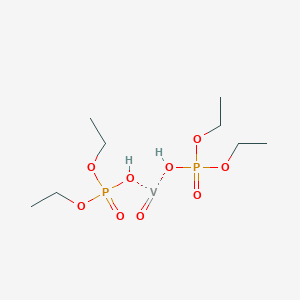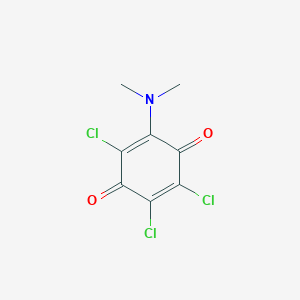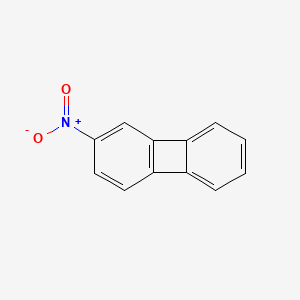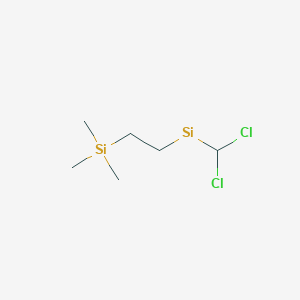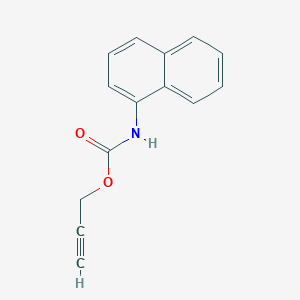![molecular formula C9H18N2 B14698073 1,6-Diazabicyclo[4.4.1]undecane CAS No. 25336-51-0](/img/structure/B14698073.png)
1,6-Diazabicyclo[4.4.1]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Diazabicyclo[441]undecane is a bicyclic organic compound with the molecular formula C₉H₁₈N₂ It is known for its unique structure, which includes two nitrogen atoms within a bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,6-Diazabicyclo[4.4.1]undecane can be synthesized through the condensation of monoethanolamine with formaldehyde. This reaction yields 1,6-diaza-3,8-dioxabicyclo[4.4.1]undecane and N,N′-methylene-bis(oxazolidine) in a specific ratio . The reaction conditions typically involve controlled temperatures and the presence of catalysts to facilitate the formation of the desired bicyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Diazabicyclo[4.4.1]undecane undergoes various chemical reactions, including:
Condensation Reactions: As mentioned, it can be formed through the condensation of monoethanolamine with formaldehyde.
Substitution Reactions: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include formaldehyde, monoethanolamine, and other nucleophiles. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, condensation reactions with formaldehyde yield 1,6-diaza-3,8-dioxabicyclo[4.4.1]undecane .
Wissenschaftliche Forschungsanwendungen
1,6-Diazabicyclo[4.4.1]undecane has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 1,6-Diazabicyclo[4.4.1]undecane and its derivatives involves interactions with specific molecular targets and pathways. For example, derivatives that act as dual orexin receptor antagonists interact with orexin receptors to modulate sleep-wake cycles . The bicyclic structure allows for specific binding interactions with target proteins, influencing their activity and leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonane: Another bicyclic compound with similar nitrogen-containing structure.
3,8-Dioxa-1,6-diazabicyclo[4.4.1]undecane: A related compound formed through similar synthetic routes.
Uniqueness
1,6-Diazabicyclo[4.4.1]undecane is unique due to its specific bicyclic structure and the presence of two nitrogen atoms within the ring system. This structure imparts distinct chemical reactivity and potential for forming various derivatives with diverse biological activities.
Eigenschaften
CAS-Nummer |
25336-51-0 |
|---|---|
Molekularformel |
C9H18N2 |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1,6-diazabicyclo[4.4.1]undecane |
InChI |
InChI=1S/C9H18N2/c1-2-6-11-8-4-3-7-10(5-1)9-11/h1-9H2 |
InChI-Schlüssel |
GDLMPSBUELUPDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN2CCCCN(C1)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,5,6,7,8,9-Hexahydro-4,9-ethanocycloocta[c]furan-1,3-dione](/img/structure/B14697992.png)

